Sulforhodamine 101 cadaverine

Descripción general

Descripción

Sulforhodamine 101 cadaverine is a fluorescent probe widely used in scientific research. It is a derivative of sulforhodamine 101, a red fluorescent dye, and cadaverine, a diamine. This compound is particularly useful in labeling proteins and studying various biological processes due to its strong fluorescence and ability to form stable conjugates with proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sulforhodamine 101 cadaverine involves the reaction of sulforhodamine 101 with cadaverine. The process typically includes the following steps:

Activation of Sulforhodamine 101: Sulforhodamine 101 is first activated by converting it into its acid chloride form using thionyl chloride or oxalyl chloride.

Reaction with Cadaverine: The activated sulforhodamine 101 is then reacted with cadaverine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide.

Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of sulforhodamine 101 are activated using industrial-grade reagents.

Controlled Reaction: The reaction with cadaverine is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.

Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Sulforhodamine 101 cadaverine primarily undergoes substitution reactions due to the presence of reactive amine groups. It can also participate in conjugation reactions with various biomolecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include activated esters, isocyanates, and anhydrides. The reactions are typically carried out in organic solvents under mild conditions.

Conjugation Reactions: Reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides are used to facilitate the conjugation of this compound with proteins and other biomolecules.

Major Products

The major products formed from these reactions are fluorescent conjugates of this compound with various biomolecules, which are used in imaging and diagnostic applications.

Aplicaciones Científicas De Investigación

Fluorescent Labeling

Cell Imaging:

SR101-Cad is extensively used for labeling proteins and other biomolecules in cellular studies. It has demonstrated effectiveness in labeling astrocytes and myelinating oligodendrocytes, which are crucial for understanding neurobiology and cell interactions within the nervous system .

Protein Interaction Studies:

The compound's ability to conjugate with proteins allows researchers to investigate protein interactions and dynamics within cells. This property is particularly useful in studies focusing on cellular signaling pathways and molecular mechanisms of diseases.

Neurobiology Research

Impact on Neuronal Excitability:

Research indicates that SR101-Cad can influence neuronal excitability, necessitating caution during its application in neurobiological experiments. This characteristic highlights the importance of understanding the compound's effects on neuronal function when designing experiments .

Biochemical Research

Substrate for Enzymatic Reactions:

The cadaverine linker arm enhances SR101-Cad's utility as a substrate for transglutaminase, an enzyme involved in protein cross-linking. This feature facilitates the study of enzymatic processes and protein modifications, contributing to advancements in biochemical research .

Comparison with Other Fluorescent Dyes

To better understand the unique properties of SR101-Cad, it is beneficial to compare it with other fluorescent compounds:

| Compound Name | Fluorescence Color | Key Features |

|---|---|---|

| Sulforhodamine 101 | Red | Widely used fluorescent dye without cadaverine. |

| Texas Red Cadaverine | Red | Similar structure; often used interchangeably. |

| CF® Dye Amine | Varies | Reactive amines for labeling carboxylic acids. |

| Alexa Fluor 594 | Red | High photostability; used for protein labeling. |

This compound stands out due to its reactivity with amines and dual role as both a fluorescent marker and a substrate for enzymatic reactions, making it particularly valuable in biochemical research .

Case Studies

Several case studies illustrate the applications of SR101-Cad:

-

Astrocyte Imaging:

A study utilized SR101-Cad to visualize astrocytes in live brain tissue, demonstrating its effectiveness in tracking cellular dynamics during neuroinflammation. -

Protein Interaction Analysis:

Researchers employed SR101-Cad to label specific proteins within neuronal cells, allowing them to elucidate interaction networks that play a role in synaptic plasticity . -

Enzymatic Activity Assessment:

In another study, SR101-Cad served as a substrate for transglutaminase, enabling scientists to investigate the enzyme's activity under various conditions and its implications in disease mechanisms .

Mecanismo De Acción

Sulforhodamine 101 cadaverine exerts its effects through its strong fluorescence properties. The compound binds to proteins and other biomolecules, allowing for their visualization under a fluorescence microscope. The molecular targets include amino groups on proteins, which react with the cadaverine moiety to form stable conjugates. The pathways involved in its action are primarily related to its ability to form covalent bonds with biomolecules, enabling their detection and analysis.

Comparación Con Compuestos Similares

Sulforhodamine 101 cadaverine is unique due to its combination of strong fluorescence and ability to form stable conjugates with proteins. Similar compounds include:

Sulforhodamine 101: Lacks the cadaverine moiety, making it less effective in forming stable conjugates.

Dansylcadaverine: Another fluorescent probe with similar applications but different spectral properties.

Fluoresceinamine: A green fluorescent dye with different excitation and emission wavelengths, used in similar applications but with different spectral characteristics.

This compound stands out due to its red fluorescence, which is advantageous in multi-color imaging applications where overlap with other fluorescent probes needs to be minimized.

Actividad Biológica

Sulforhodamine 101 cadaverine (SR101-Cad) is a derivative of the fluorescent dye sulforhodamine 101, conjugated with cadaverine, a biogenic amine. This compound has gained attention in biological research due to its utility in cell imaging and its effects on cellular activity. Understanding its biological activity is crucial for its application in various scientific fields, including neuroscience and cancer research.

- Molecular Formula : C₃₁H₃₀N₂O₇S₂

- Molecular Weight : 690.9 g/mol

- Solubility : Soluble in methanol, with a recommended storage temperature of -20 °C .

Biological Applications

This compound serves as a versatile tool in biological research due to its fluorescent properties and ability to conjugate with various biomolecules.

1. Cell Imaging

SR101-Cad is primarily used for imaging astrocytes and oligodendrocytes in the central nervous system. It has been shown to label these cells effectively, facilitating studies on neurobiology and glial cell function .

2. Neuronal Activity Modulation

Research indicates that SR101 can affect neuronal excitability. At concentrations commonly used for imaging (e.g., 10 μM), it has been reported to induce seizure-like activity in vivo, particularly when administered via intra-hippocampal injection . This necessitates caution when utilizing SR101 in experimental setups.

3. Conjugation with Biomolecules

The cadaverine component allows SR101 to be conjugated with proteins or other biomolecules containing reactive groups such as carboxylic acids. This feature enhances its utility in creating targeted fluorescent probes for various applications, including drug delivery systems and biosensors .

Case Study 1: Imaging Astrocytes

A study by Nimmerjahn et al. (2004) demonstrated that SR101 serves as a specific marker for astrocytes in vivo, enabling real-time imaging of these glial cells during physiological processes . The researchers utilized SR101 to visualize astrocyte dynamics under different conditions, providing insights into their role in neuronal support and signaling.

Case Study 2: Neurotoxicity Assessment

In a study examining the neurotoxic effects of various compounds, Rasmussen et al. (2016) found that SR101 could induce cortical seizure-like activity at concentrations typically used for labeling . This highlighted the importance of dose management when using SR101 in neuroimaging studies.

Case Study 3: Bioconjugation Techniques

Research by Hülsmann et al. (2017) explored the conjugation of SR101 with other biomolecules for enhanced imaging capabilities. The study illustrated successful coupling with carboxyl-modified GelMA hydrogels, demonstrating the potential for creating complex biomaterials for tissue engineering applications .

Comparative Analysis of Biological Activity

| Property | Sulforhodamine 101 | This compound |

|---|---|---|

| Fluorescence Emission | Red (Ex/Em: 480/575 nm) | Red (similar properties) |

| Astrocyte Labeling | Yes | Yes |

| Neuronal Excitability Effects | Minimal | Significant at higher concentrations |

| Conjugation Capability | Limited | Enhanced due to cadaverine |

Propiedades

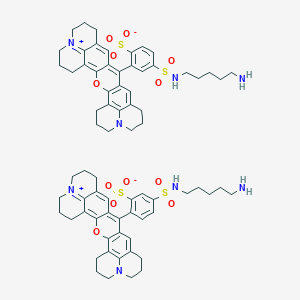

IUPAC Name |

4-(5-aminopentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-(5-aminopentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C36H42N4O6S2/c37-14-2-1-3-15-38-47(41,42)25-12-13-26(31(22-25)48(43,44)45)32-29-20-23-8-4-16-39-18-6-10-27(33(23)39)35(29)46-36-28-11-7-19-40-17-5-9-24(34(28)40)21-30(32)36;37-14-2-1-3-15-38-47(41,42)25-12-13-31(48(43,44)45)28(22-25)32-29-20-23-8-4-16-39-18-6-10-26(33(23)39)35(29)46-36-27-11-7-19-40-17-5-9-24(34(27)40)21-30(32)36/h2*12-13,20-22,38H,1-11,14-19,37H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCWCKPLSRPVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCN)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCCCCN)S(=O)(=O)[O-])CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H84N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.